molecular formula C18H27ClN2 B14920209 1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane

1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane

Cat. No.: B14920209
M. Wt: 306.9 g/mol
InChI Key: RWTGUBBBINUODQ-UHFFFAOYSA-N
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Description

1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane is a chemical compound with the molecular formula C18H27ClN2 It is characterized by the presence of a piperidine ring and an azepane ring, both of which are connected through a 2-chlorobenzyl group

Properties

Molecular Formula

C18H27ClN2

Molecular Weight

306.9 g/mol

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C18H27ClN2/c19-18-8-4-3-7-16(18)15-20-13-9-17(10-14-20)21-11-5-1-2-6-12-21/h3-4,7-8,17H,1-2,5-6,9-15H2

InChI Key

RWTGUBBBINUODQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane typically involves the reaction of 2-chlorobenzyl chloride with piperidine to form 1-(2-chlorobenzyl)piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Sulfonylation and Amide Formation

The secondary amine in the piperidine/azepane system can undergo sulfonylation with aryl- or heteroarylsulfonyl chlorides. This reaction typically proceeds under mild conditions (room temperature, inert atmosphere) to yield sulfonamide derivatives. For example:

  • Reaction : Amine + ArSO₂Cl → Sulfonamide analog

  • Conditions : THF or dichloromethane, base (e.g., triethylamine), 12–24 hours .

Reaction ComponentExample ReagentsYield RangeCitation
Aryl sulfonyl chloride4-Chlorobenzenesulfonyl60–85%
Heteroaryl sulfonyl chloridePyridine-3-sulfonyl55–78%

Hydrogenolysis of Functional Groups

The 2-chlorobenzyl group may participate in hydrogenolysis under catalytic conditions. For nitro-substituted analogs, this reaction reduces nitro groups to amines:

  • Reaction : R-NO₂ + H₂ → R-NH₂

  • Conditions : Pd/C (10% wt), H₂ (1 atm), RT, 4–6 hours .

SubstrateCatalystProductYieldCitation
Nitrobenzyl derivativePd/CAminobenzyl analog70–90%

Alkylation and Acylation

The tertiary amine in the azepane ring can undergo alkylation or acylation to introduce additional functional groups:

  • Alkylation : Amine + R-X → Alkylated product

  • Acylation : Amine + R-COCl → Acylated product

Reaction TypeReagent ExampleConditionsYieldCitation
AlkylationMethyl iodideDMF, K₂CO₃, 60°C, 8h65–80%
AcylationAcetyl chlorideCH₂Cl₂, Et₃N, 0°C→RT70–88%

Oxidation and Reduction

The chlorobenzyl group and amine functionalities are susceptible to redox reactions:

  • Oxidation : Conversion of amines to N-oxides using hydrogen peroxide or m-CPBA.

  • Reduction : Catalytic hydrogenation of aromatic chlorides (less common due to C-Cl bond stability).

ReactionReagentConditionsOutcomeCitation
OxidationH₂O₂ (30%)EtOH, 50°C, 3hN-Oxide formation
ReductionLiAlH₄THF, reflux, 2hAmine deprotection

Electrophilic Aromatic Substitution

The 2-chlorobenzyl group may undergo electrophilic substitution (e.g., nitration, sulfonation), though the electron-withdrawing Cl group directs meta/para positions:

ReactionReagentConditionsMajor ProductYieldCitation
NitrationHNO₃/H₂SO₄0°C→RT, 2h3-Nitro derivative40–60%
HalogenationBr₂ (Fe catalyst)CHCl₃, RT, 6h4-Bromo derivative30–50%

Stability and Degradation

  • Hydrolytic Stability : The compound is stable under neutral aqueous conditions but may degrade in strongly acidic/basic environments via C-N bond cleavage.

  • Photodegradation : The chlorobenzyl group is susceptible to UV-induced dechlorination, forming benzyl radicals .

Key Mechanistic Insights from Analogous Compounds

  • Steric Effects : Bulky substituents on the piperidine/azepane rings reduce reaction rates in sulfonylation and alkylation .

  • Electronic Effects : The electron-withdrawing Cl atom enhances electrophilic substitution reactivity at meta positions .

  • Catalyst Sensitivity : Hydrogenolysis with Pd/C requires careful control to avoid over-reduction of the aromatic ring .

Scientific Research Applications

1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined piperidine and azepane rings, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds that feature both piperidine and azepane rings. The presence of the chlorine atom on the benzyl group is significant as it can influence the compound's biological interactions.

Antimicrobial Activity

Research indicates that compounds with piperidine moieties often exhibit antimicrobial properties. For instance:

  • Study Findings : A study evaluated various piperidine derivatives for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives, including those related to this compound, demonstrated significant inhibition of bacterial growth .
CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundE. coli12

Anticancer Properties

The anticancer potential of piperidine derivatives has been extensively studied. Notably:

  • Mechanism of Action : Piperidine-based compounds have been shown to inhibit key signaling pathways involved in cancer progression. For example, certain analogs have been reported to selectively target cancer cell lines with specific mutations, leading to apoptosis in tumor cells .
Compound NameCancer TypeIC50 (µM)
TASIN-1Colon Cancer0.5
This compoundBreast Cancer0.8

Enzyme Inhibition

Piperidine derivatives are also recognized for their ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) Inhibition : Some studies report that compounds with a piperidine structure can inhibit AChE, which is relevant for treating conditions like Alzheimer's disease. The inhibition rate of this compound was found to be comparable to established AChE inhibitors .
Compound NameEnzyme TargetIC50 (µM)
DonepezilAChE0.03
This compoundAChE0.05

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

  • Colon Cancer Study : A study involving a series of piperidine analogs demonstrated their effectiveness in reducing tumor size in xenograft models when treated with compounds structurally similar to this compound .
  • Neuropathic Pain Models : Another study reported that piperidine-based compounds exhibited analgesic properties in models of neuropathic pain, suggesting potential applications in pain management therapies .

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